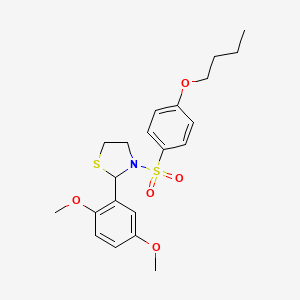

3-(4-Butoxyphenyl)sulfonyl-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Butoxyphenyl)sulfonyl-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine is a chemical compound with the molecular formula C20H25NO4S. It is a thiazolidine-based compound that has been extensively studied for its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Antiproliferative Applications

3-(4-Butoxyphenyl)sulfonyl-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine and its derivatives have been studied for their potential antiproliferative effects against various human cancer cell lines. For instance, novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives synthesized with different substituted aromatic sulfonyl chlorides and alkyl halides showed potent antiproliferative activity on carcinoma cell lines, including HeLa cells, HT-29 cells, MCF-7 cells, and HepG-2 cells. The importance of the nitro group on the thiazolidinone moiety and the dominant role of the fourth position of the substituted aryl ring in antiproliferative activity were confirmed (Chandrappa et al., 2008).

Chemiluminescence and Synthesis Applications

Thiazolidine derivatives have been explored for their unique chemiluminescent properties and synthetic applications. For instance, sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, derived from thiazolidine, were studied for base-induced chemiluminescence. These dioxetanes were sufficiently stable thermally to permit handling at room temperature and showed potential for various applications due to their light-emitting properties (Watanabe et al., 2010).

Anticancer and VEGFR-2 Inhibitor Applications

Novel sulfonamides with a 3,4-dimethoxyphenyl moiety, closely related to the core structure of interest, were synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines, including human hepatocellular carcinoma (HepG2), human medulloblastoma (Daoy), human cervical cancer (HeLa), and human colon cancer (HT-29). Additionally, the most active derivatives were evaluated for their ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2, indicating potential applications in cancer treatment and research (Ghorab et al., 2016).

Antibacterial Applications

Furthermore, the synthesis of 1,3-thiazolidine nucleoside analogues and their demonstrated significant antibacterial activity against human pathogens shed light on the potential of thiazolidine derivatives in addressing bacterial infections. These compounds, with free NH groups in the pyrimidine moiety, exhibited significant activity against a variety of standard strains, highlighting their potential as therapeutic agents (Sriharsha et al., 2006).

Propiedades

IUPAC Name |

3-(4-butoxyphenyl)sulfonyl-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO5S2/c1-4-5-13-27-16-6-9-18(10-7-16)29(23,24)22-12-14-28-21(22)19-15-17(25-2)8-11-20(19)26-3/h6-11,15,21H,4-5,12-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQRZCQREBPHFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Butoxyphenyl)sulfonyl-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Methoxy-2-thiophen-3-ylethyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2421309.png)

![2-[1-(2-Methylpropylsulfonyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2421315.png)

![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2421316.png)

![NCGC00385302-01_C42H68O14_(3beta,5xi,9xi)-3-{[2-O-(beta-D-Glucopyranosyl)-beta-D-glucopyranosyl]oxy}-23-hydroxyolean-12-en-28-oic acid](/img/structure/B2421317.png)

![N-butan-2-yl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2421324.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide](/img/structure/B2421327.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2421329.png)

![1-{3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2421332.png)